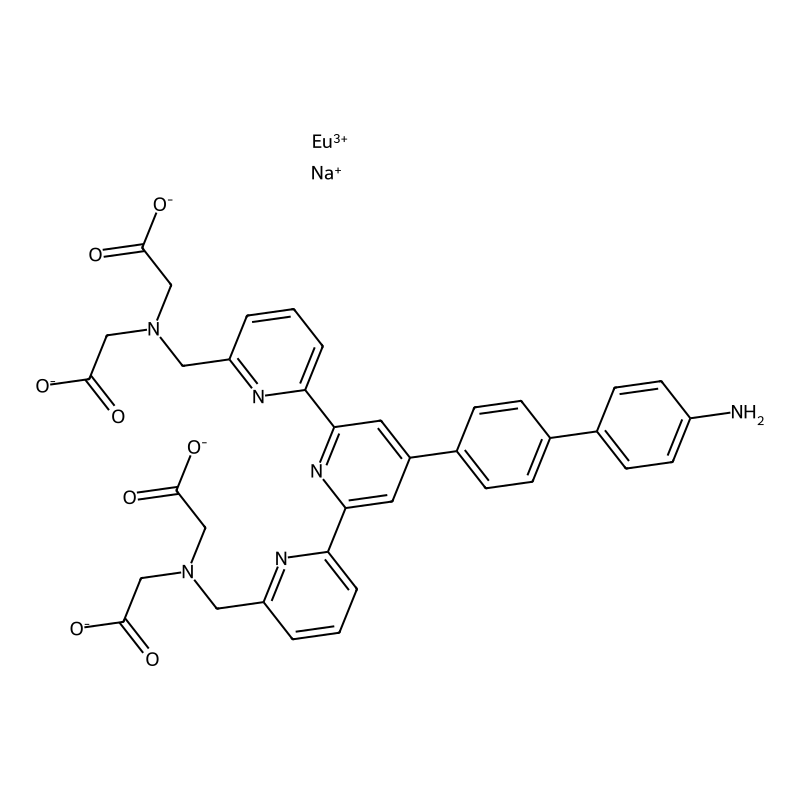

ATBTA-Eu3+

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescence Properties

One of the most valuable features of ATBTA-Eu3+ is its luminescence. When excited by light of a specific wavelength, ATBTA-Eu3+ emits light at a different, longer wavelength. This property makes it a useful tool in various research applications, including:

- Bioassays: ATBTA-Eu3+ can be attached to biomolecules like proteins or DNA. When the biomolecule interacts with its target, changes in the luminescence properties of ATBTA-Eu3+ can be measured, allowing researchers to detect and quantify these interactions [].

- Time-resolved luminescence spectroscopy: This technique utilizes the characteristic decay time of the emitted light from ATBTA-Eu3+ to study the local environment around the europium ion. This information can be valuable for understanding the structure and dynamics of biological systems.

Lanthanide Probes

Lanthanide ions, like europium(III) in ATBTA-Eu3+, possess unique electronic properties that make them valuable as probes in various scientific studies. ATBTA-Eu3+ can be used as:

- Calcium Ion Indicator: Due to its ability to bind calcium ions, ATBTA-Eu3+ can be used to monitor calcium concentrations within cells. Changes in luminescence intensity can be correlated with calcium levels [].

- Sensor Development: By incorporating ATBTA-Eu3+ into different chemical environments, researchers can develop sensors for various analytes. The interaction of the analyte with the surrounding environment can be detected by changes in the luminescence properties of ATBTA-Eu3+.

ATBTA-Europium(III) is a fluorescent chelate complex formed from the coordination of europium ions with a specific ligand, namely 1,2-bis(2-aminoethylthio)ethane-N,N,N',N'-tetraacetic acid. This compound is notable for its ability to emit strong fluorescence, making it useful in various biochemical applications, particularly in labeling and detection methods. The chemical formula for ATBTA-Europium(III) is C₃₇H₃₀EuN₆NaO₈, and it possesses unique properties that allow it to serve as an effective fluorescent marker in biological systems .

ATBTA-Eu3+ functions as a fluorescent labeling agent. The mechanism involves the following steps:

- Binding: The ATBTA ligand covalently or non-covalently attaches to the target biomolecule (e.g., protein or DNA) [, ].

- Energy Transfer: When excited by light at a specific wavelength, the ATBTA ligand absorbs the energy [].

- Luminescence: The absorbed energy is transferred to the Eu3+ ion, promoting it to an excited state [].

- Fluorescence Emission: The Eu3+ ion then relaxes back to its ground state, releasing the energy as light of a longer wavelength (fluorescence) [].

By measuring this emitted fluorescence, scientists can indirectly detect and quantify the labeled biomolecule.

Limited information exists on the specific safety hazards of ATBTA-Eu3+. However, as a general precaution, it is advisable to handle the compound with standard laboratory practices, including wearing gloves, eye protection, and working in a fume hood. Europium salts themselves are generally considered to have low toxicity [].

Further Research:

- Detailed information on the synthesis of ATBTA-Eu3+.

- Specific data on the physical and chemical properties of ATBTA-Eu3+.

- Comprehensive studies on the toxicity and safety profile of ATBTA-Eu3+.

ATBTA-Europium(III) primarily participates in coordination reactions where the europium ion binds to the ligand through its carboxylate groups. This interaction stabilizes the europium ion, allowing it to exhibit characteristic fluorescence when excited by light. The reaction can be summarized as follows:

This complex formation is crucial for enhancing the luminescence properties of europium ions, which are otherwise weak in free ionic form. Additionally, ATBTA-Europium(III) can undergo further reactions when conjugated with biomolecules like proteins or nucleic acids for labeling purposes .

The biological activity of ATBTA-Europium(III) is primarily linked to its use as a fluorescent labeling reagent. It has been shown to effectively label proteins and nucleic acids, facilitating their detection and quantification in various assays. The compound's fluorescence allows for sensitive imaging and tracking of biological molecules in real-time. Studies have demonstrated that ATBTA-Europium(III) can be used for DNA labeling, enhancing the visualization of genetic materials during electrophoresis and other analytical techniques .

The synthesis of ATBTA-Europium(III) typically involves the following steps:

- Preparation of Ligand: The ligand 1,2-bis(2-aminoethylthio)ethane-N,N,N',N'-tetraacetic acid is synthesized through standard organic synthesis techniques.

- Complex Formation: The ligand is then mixed with a solution containing europium nitrate or another europium salt under controlled pH conditions to promote complexation.

- Purification: The resulting ATBTA-Europium(III) complex is purified using techniques such as dialysis or chromatography to remove unbound ligands and salts.

- Characterization: Finally, the synthesized compound is characterized using spectroscopic methods (e.g., UV-Vis, fluorescence spectroscopy) to confirm its identity and purity .

ATBTA-Europium(III) has a wide range of applications in scientific research:

- Fluorescent Labeling: It is extensively used for labeling proteins, nucleic acids, and other biomolecules in biochemical assays.

- Imaging Techniques: Its strong luminescence makes it suitable for imaging applications in cellular biology.

- Diagnostics: The compound can be utilized in diagnostic assays due to its sensitivity and specificity for biological targets.

- Research Tools: It serves as a valuable tool in molecular biology for studying interactions between biomolecules .

Interaction studies involving ATBTA-Europium(III) often focus on its binding affinity with various biomolecules. These studies are crucial for understanding how effectively the compound can label and detect target molecules within complex biological systems. Research indicates that modifications to the ligand structure can enhance binding stability and fluorescence intensity, leading to improved performance in assays .

Several compounds share similarities with ATBTA-Europium(III), particularly in their use as fluorescent labels or chelates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| DTBTA-Europium(III) | C₃₇H₃₂EuN₆NaO₈ | Higher stability constant compared to ATBTA-Eu³⁺ |

| DTPA-Europium(III) | C₁₃H₁₈EuN₃O₁₀ | Used primarily for MRI contrast agents |

| EDTA-Europium(III) | C₁₀H₁₄EuN₂O₈ | Commonly used chelator but less luminescent |

ATBTA-Europium(III) stands out due to its specific ligand structure that enhances its fluorescence properties, making it particularly effective for biological labeling compared to other chelates like DTPA or EDTA derivatives .

The molecular architecture of ATBTA-Europium(III) represents a sophisticated coordination complex that exemplifies the intricate structural principles governing lanthanide coordination chemistry. The compound, with the molecular formula C37H30EuN6NaO8 and a molecular weight of 861.63 g/mol, exists as a sodium europate(III) salt featuring a complex ligand framework based on 4'-aminobiphenyl-4-yl-2,2':6',2"-terpyridine [1] [2].

The crystallographic environment surrounding the europium(III) center in ATBTA-Europium(III) exhibits characteristics typical of lanthanide coordination complexes with high coordination numbers. Europium(III) ions predominantly adopt coordination numbers of eight and nine due to their relatively smaller ionic radius of 1.09 Å compared to divalent europium species [3] [4]. This coordination behavior directly influences the geometric arrangement of ligands around the central metal ion and subsequently affects the electronic properties of the complex.

The coordination sphere in ATBTA-Europium(III) can be understood through comparison with structurally related europium complexes that have been crystallographically characterized. Similar europium complexes containing terpyridine derivatives typically exhibit nine-coordinate geometry with a distorted square antiprismatic arrangement [5] [6]. The coordination environment comprises three nitrogen donor atoms from the tridentate terpyridine moiety and six oxygen atoms from acetate groups, forming a {EuN3O6} coordination environment [5].

The europium-ligand bond distances in related terpyridine complexes range from 2.400 to 2.511 Å for europium-oxygen bonds, with bond angles varying from 51.62° to 157.80°, which fall within the normal ranges observed for europium(III) compounds [7]. The distortion from ideal geometry is quantified through various geometric parameters, with twist angles between donor atom planes ranging from 25° to 40° depending on the specific ligand arrangement [8] [9].

The crystal packing of ATBTA-Europium(III) likely involves intermolecular interactions typical of europium coordination compounds, including hydrogen bonding interactions facilitated by the amino group on the biphenyl substituent and the carboxylate functionalities. These supramolecular interactions contribute to the overall stability of the crystalline lattice and influence the solid-state luminescent properties of the material.

Ligand Design Principles in [4'-(Aminobiphenyl-4-yl)-2,2':6',2"-Terpyridine] Systems

The design of the 4'-(aminobiphenyl-4-yl)-2,2':6',2"-terpyridine ligand system in ATBTA-Europium(III) incorporates several fundamental principles that optimize both coordination behavior and photophysical properties. Terpyridine-based ligands function as N,N,N-type pincer ligands that provide tight chelation with metal cations in a nearly planar cis-cis geometry of their pyridine nitrogen atoms [10]. This geometric arrangement facilitates effective conjugation between the aromatic rings and the metal center, making terpyridine a 'non-innocent' ligand capable of stabilizing various oxidation states of the metal ion [10].

The incorporation of the aminobiphenyl substituent at the 4'-position of the terpyridine framework serves multiple strategic purposes in the ligand design. The extended π-conjugated system created by the biphenyl moiety enhances the light-harvesting capability of the ligand through the antenna effect, which is crucial for efficient sensitization of europium(III) luminescence [11] [12]. The amino functionality provides additional coordination sites and contributes to the overall electronic properties of the ligand system through its electron-donating characteristics.

The acetate pendant arms attached to the 6,6"-positions of the terpyridine framework represent a critical design element that significantly influences the coordination chemistry. These methyliminodiacetate groups provide multiple oxygen donor atoms that complete the coordination sphere around the europium(III) center, resulting in the formation of a stable chelate complex with high thermodynamic stability [13] [14]. The conditional formation constant for related DTBTA-Europium(III) complexes reaches log K values of 25.0 at pH 8, indicating exceptional stability in aqueous environments [13] [14].

The ligand design also incorporates principles derived from successful terpyridine synthesis methodologies. The preparation of 4'-substituted terpyridine derivatives typically follows established synthetic routes involving the condensation of 2-acetylpyridine with substituted aldehydes in the presence of base and ammonia [12]. The resulting terpyridine framework provides a rigid, planar coordination environment that minimizes non-radiative decay pathways and enhances the luminescent properties of the europium complex.

The strategic placement of functional groups within the ligand architecture also considers the requirements for potential derivatization and conjugation reactions. The amino group on the biphenyl substituent can be readily converted to reactive functionalities such as succinimidyl esters or triazinyl derivatives, enabling covalent attachment to biomolecules for labeling applications [13] [14]. This design flexibility makes the ATBTA system particularly valuable for applications in biochemical assays and diagnostic applications.

Comparative Electronic Structures of ATBTA-Europium(III) vs. Conventional β-Diketonate Complexes

The electronic structure of ATBTA-Europium(III) exhibits distinctive characteristics that differentiate it significantly from conventional β-diketonate europium complexes. While both systems rely on the antenna effect for efficient sensitization of europium(III) luminescence, the nature of the ligand-to-metal energy transfer processes and the resulting photophysical properties show marked differences.

Conventional europium β-diketonate complexes typically employ ligands such as thenoyltrifluoroacetone (TTA) or benzoylacetone derivatives that coordinate through bidentate oxygen donor atoms [15] [5]. These complexes generally exhibit coordination numbers of eight or nine, with geometries ranging from square antiprismatic to distorted dodecahedral arrangements [15]. The β-diketonate ligands possess relatively low-lying triplet excited states that facilitate efficient energy transfer to the europium(III) 5D0 level, resulting in characteristic red emission with quantum yields typically ranging from 5% to 15% [15] [5].

In contrast, the ATBTA-Europium(III) system incorporates a mixed donor environment combining nitrogen atoms from the terpyridine moiety with oxygen atoms from the acetate functionalities. This mixed N,O-coordination environment creates a more asymmetric ligand field around the europium center, which can significantly influence the crystal field splitting of the europium 4f orbitals [5]. The increased ligand field asymmetry often leads to enhanced quantum yields, as demonstrated by related systems where quantum yield improvements of up to 81% have been observed upon increasing coordination asymmetry [16] [17].

The terpyridine component of the ATBTA ligand system provides extended π-conjugation that can facilitate more efficient light absorption compared to conventional β-diketonate ligands. The absorption characteristics of terpyridine derivatives typically extend into the near-UV region (280-320 nm), potentially offering broader excitation profiles compared to β-diketonate systems that often exhibit optimal excitation around 272-370 nm [5] [18].

The electronic structure differences also manifest in the luminescence lifetimes, where ATBTA-derived complexes such as DTBTA-Europium(III) exhibit lifetimes of 1.02 ms [13] [14], which are comparable to or slightly longer than typical β-diketonate complexes that show lifetimes in the range of 0.5-1.3 ms [15] [5]. The longer lifetimes in mixed ligand systems can be attributed to reduced non-radiative decay rates resulting from the more rigid coordination environment and the absence of high-frequency vibrations that typically quench europium luminescence.

The stability characteristics also differ significantly between the two systems. While β-diketonate complexes often suffer from hydrolytic instability in aqueous environments, the ATBTA system demonstrates exceptional stability with conditional formation constants exceeding those of conventional β-diketonate complexes [13] [14]. This enhanced stability is attributed to the multidentate nature of the ligand system and the formation of multiple chelate rings that resist dissociation.

The synthesis of ATBTA-Europium(III) complexes follows well-established stepwise chelation principles that optimize metal coordination while maintaining structural integrity and luminescent properties. The europium(III) encapsulation process involves careful consideration of coordination geometry, ligand field effects, and thermodynamic stability factors [3] [4].

Coordination Chemistry Fundamentals

Europium(III) coordination chemistry is characterized by flexible coordination numbers, typically ranging from eight to ten, with nine-coordinate geometries being most common [3]. The coordination environment significantly influences the photophysical properties of the resulting complexes, as the crystal field effects directly impact the electronic transitions responsible for luminescence [5] [6].

The stepwise assembly approach for ATBTA-Europium(III) begins with the controlled introduction of the europium(III) ion to the multidentate ligand system. The 2,2':6',2''-terpyridine core provides three nitrogen donor atoms arranged in a meridional fashion, while the pendant methyliminodiacetate arms contribute additional coordination sites through carboxylate oxygen atoms [1] [2].

Thermodynamic Considerations

The formation of ATBTA-Europium(III) complexes exhibits exceptionally high thermodynamic stability, as evidenced by the conditional formation constant of log K = 25.0 at pH 8 for the DTBTA-Europium(III) derivative [1] [2]. This remarkable stability arises from the optimal geometric arrangement of donor atoms and the strong electrostatic interactions between the highly charged europium(III) center and the anionic ligand framework [4] [7].

The chelation process proceeds through a series of equilibrium steps involving water displacement and ligand reorganization. The macrochelate effect contributes significantly to the overall stability, as the multidentate nature of the ATBTA ligand provides a significant entropic advantage over monodentate coordination [8] [9].

Kinetic Aspects of Complex Formation

The kinetics of europium(III) chelation by ATBTA ligands involves rapid initial coordination followed by slower conformational adjustments to achieve the optimal coordination geometry [8]. The presence of the rigid terpyridine backbone facilitates rapid metal binding, while the flexible iminodiacetate arms adjust to accommodate the preferred coordination environment of the europium(III) ion [4] [10].

Studies have demonstrated that the coordination process is largely entropy-driven, with effective desolvation of the metal center playing a crucial role in complex stability [11]. The stepwise nature of the chelation allows for monitoring and optimization of reaction conditions to maximize yield and purity of the final complex [7] [10].

Functionalization Pathways for Bioconjugation

The transformation of ATBTA-Europium(III) into bioconjugation-ready derivatives involves strategic chemical modifications that introduce reactive functional groups while preserving the luminescent properties of the parent complex. Two primary functionalization pathways have been established: the 4,6-dichloro-1,3,5-triazinyl derivatization and the succinimidyl ester activation mechanisms [1] [2] [12].

4,6-Dichloro-1,3,5-Triazinyl Derivative Synthesis

The synthesis of the 4,6-dichloro-1,3,5-triazinyl derivative (DTBTA-Europium(III)) represents a highly effective functionalization strategy that introduces electrophilic reactivity suitable for nucleophilic substitution reactions with amino groups in proteins and nucleic acids [1] [12] [13].

Synthetic Procedure and Reaction Conditions

The preparation of DTBTA-Europium(III) follows a well-defined protocol involving the reaction of ATBTA-Europium(III) with cyanuric chloride under carefully controlled conditions [12] [13]. The typical procedure involves dissolving 2 mg of ATBTA-Europium(III) in 60 μL of 0.1 M acetate buffer (pH 4.9), followed by the addition of 0.43 mg of cyanuric chloride dissolved in 25 μL of acetone [12].

The reaction proceeds under mild stirring conditions for 30 minutes, during which the amino group of the biphenyl moiety undergoes nucleophilic substitution with one of the chlorine atoms of cyanuric chloride [14] [15]. The reaction mixture is then added dropwise to 1 mL of acetone to precipitate the product, which is collected by centrifugation and washed twice with 0.5 mL portions of acetone [12].

Mechanism of Triazinyl Attachment

The mechanism of triazinyl derivative formation involves nucleophilic aromatic substitution, where the amino group of the ATBTA complex acts as a nucleophile attacking the electron-deficient carbon center of the triazine ring [14] [16]. The reaction is facilitated by the electron-withdrawing effect of the nitrogen atoms in the triazine ring, which activates the carbon-chlorine bonds toward nucleophilic attack [17].

The selectivity of the reaction is enhanced by the mild acidic conditions (pH 4.9), which suppress side reactions while maintaining the nucleophilicity of the amino group [13]. The acetone co-solvent facilitates the dissolution of cyanuric chloride while remaining compatible with the aqueous buffer system [12].

Photophysical Properties of DTBTA-Europium(III)

The DTBTA-Europium(III) derivative exhibits exceptional luminescent properties that surpass those of many comparable europium complexes [1]. The complex demonstrates a luminescence quantum yield of 9.1%, which represents a significant enhancement over typical europium chelates [2]. The molar extinction coefficient reaches 3.1 × 10⁴ cm⁻¹ M⁻¹ at 335 nm, indicating strong light absorption in the UV-A region [1].

The excitation and emission maxima occur at 335 nm and 616 nm, respectively, providing excellent spectral separation for time-resolved fluorescence applications [1] [2]. The luminescence lifetime of 1.02 ms is optimal for time-gated detection schemes that effectively discriminate against background fluorescence [1].

Stability and Reactivity Characteristics

DTBTA-Europium(III) exhibits remarkable stability under various environmental conditions. The complex demonstrates high resistance to thermal decomposition, photodegradation, and ozone oxidation, making it suitable for demanding analytical applications [1] [2]. The aqueous stability is particularly noteworthy, with the complex maintaining its luminescent properties in various buffer systems [1].

The remaining chlorine atoms on the triazine ring provide reactive sites for further conjugation reactions. These electrophilic centers readily undergo nucleophilic substitution with amino groups in proteins and nucleic acids, forming stable covalent bonds that resist hydrolysis under physiological conditions [12] [13].

Succinimidyl Ester Activation Mechanisms

The synthesis of N-hydroxysuccinimidyl ester derivatives (NHS-ATBTA-Europium(III)) provides an alternative bioconjugation strategy that offers distinct advantages for protein labeling applications [1] [18] [19]. This activation method utilizes the well-established reactivity of succinimidyl esters toward amino groups, providing reliable and efficient bioconjugation under mild conditions [20] [21].

Carbodiimide-Mediated Activation

The preparation of NHS-ATBTA-Europium(III) typically employs carbodiimide coupling chemistry to activate carboxylate groups within the complex structure for subsequent reaction with N-hydroxysuccinimide [22] [23]. The most commonly used coupling reagent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms reactive O-acylisourea intermediates that readily react with NHS to generate stable succinimidyl esters [19].

The reaction proceeds through a two-step mechanism involving initial activation of the carboxylate group by carbodiimide followed by displacement of the O-acylisourea intermediate by NHS [19]. The process requires careful pH control, typically maintained between 4.5 and 6.0, to optimize the activation efficiency while minimizing side reactions [18] [22].

Reaction Kinetics and Optimization

The kinetics of succinimidyl ester formation are influenced by several factors, including pH, temperature, and the molar ratios of reactants [19]. Studies have demonstrated that the reaction proceeds most efficiently when carried out at room temperature with a slight excess of both carbodiimide and NHS relative to the carboxylate groups [21] [19].

The stability of the resulting succinimidyl ester is pH-dependent, with maximum stability observed under mildly acidic conditions [18]. The activated complex should be used promptly or stored under anhydrous conditions to prevent hydrolysis of the reactive ester groups [24] [19].

Bioconjugation Reactivity

NHS-ATBTA-Europium(III) exhibits high reactivity toward primary amino groups in proteins and other biomolecules [20] [25]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the succinimidyl ester, resulting in amide bond formation and release of N-hydroxysuccinimide [19].

The optimal pH for bioconjugation reactions is typically between 7.5 and 8.5, where the amino groups maintain sufficient nucleophilicity while the succinimidyl ester remains reasonably stable [18] [20]. The reaction is generally complete within 1-4 hours at room temperature, depending on the protein concentration and the degree of labeling desired [20].

Comparative Advantages and Applications

The succinimidyl ester activation pathway offers several advantages over triazinyl derivatization for specific applications [20] [25]. The NHS chemistry is well-established in bioconjugation protocols and provides predictable reaction outcomes with minimal optimization required [18]. The resulting amide bonds are highly stable under physiological conditions and do not introduce significant steric bulk that might interfere with protein function [20].

Furthermore, the NHS activation allows for precise control over the degree of labeling by adjusting the molar ratios of reactants [21]. This level of control is particularly important for maintaining protein activity in functional assays where over-labeling can lead to denaturation or loss of biological activity [20] [26].